3-Amino-1-(1,5-dimethyl-1h-pyrazol-3-yl)propan-1-ol
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Overview
Description
3-Amino-1-(1,5-dimethyl-1h-pyrazol-3-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,5-dimethyl-1h-pyrazol-3-yl)propan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dimethylpyrazole with an appropriate aminopropanol derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1,5-dimethyl-1h-pyrazol-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halides or other electrophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Amino-1-(1,5-dimethyl-1h-pyrazol-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,5-dimethyl-1h-pyrazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylpyrazole: Shares a similar pyrazole core but lacks the amino and propanol groups.
5-Amino-1,3-dimethylpyrazole: Similar structure but differs in the position of the amino group and lacks the propanol moiety.
Uniqueness
3-Amino-1-(1,5-dimethyl-1h-pyrazol-3-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-1-(1,5-dimethylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-5-7(10-11(6)2)8(12)3-4-9/h5,8,12H,3-4,9H2,1-2H3 |
InChI Key |
KDPHUORZONANIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(CCN)O |
Origin of Product |
United States |
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